Dimethyl 1-benzyl-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-benzyl-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the dihydropyridine class. This class of compounds is known for its diverse applications in medicinal chemistry, particularly as calcium channel blockers. The presence of the benzyl and fluorophenyl groups in its structure suggests potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-benzyl-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-benzyl-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The benzyl and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed under appropriate conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dimethyl 1-benzyl-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on calcium channels in cellular models.
Medicine: Investigated for its potential use as a calcium channel blocker in the treatment of cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Dimethyl 1-benzyl-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it can inhibit the influx of calcium ions into cells, leading to various physiological effects such as vasodilation and reduced cardiac workload. The molecular targets include L-type calcium channels, which are crucial in the regulation of vascular smooth muscle contraction and cardiac function.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used for similar indications.
Felodipine: Known for its high vascular selectivity and used in the management of hypertension.
Uniqueness
Dimethyl 1-benzyl-4-(3-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the fluorophenyl group, which can enhance its pharmacokinetic properties and potentially increase its efficacy and selectivity compared to other dihydropyridine derivatives.
Properties
Molecular Formula |
C22H20FNO4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
dimethyl 1-benzyl-4-(3-fluorophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H20FNO4/c1-27-21(25)18-13-24(12-15-7-4-3-5-8-15)14-19(22(26)28-2)20(18)16-9-6-10-17(23)11-16/h3-11,13-14,20H,12H2,1-2H3 |
InChI Key |
ACBNADYMFILKHD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)F)C(=O)OC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.